molecular formula C13H9NO3 B6386635 3-(2-Formylphenyl)picolinic acid CAS No. 1261945-26-9

3-(2-Formylphenyl)picolinic acid

Cat. No.: B6386635
CAS No.: 1261945-26-9
M. Wt: 227.21 g/mol
InChI Key: KDEROYSEVBHZAY-UHFFFAOYSA-N
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Description

3-(2-Formylphenyl)picolinic acid (IUPAC name: 3-(2-formylphenyl)pyridine-2-carboxylic acid) is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 2 and a 2-formylphenyl moiety at position 3. Its molecular formula is C₁₃H₉NO₃, with a molecular weight of 227.22 g/mol (inferred from the 4-isomer in ). The structure combines a pyridine core with a formyl-substituted aromatic ring, enabling diverse reactivity, including metal coordination via the carboxylic acid and aldehyde groups, and participation in condensation reactions (e.g., Schiff base formation).

Properties

IUPAC Name

3-(2-formylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-9-4-1-2-5-10(9)11-6-3-7-14-12(11)13(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEROYSEVBHZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Formylphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 3-(2-Formylphenyl)picolinic acid may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Formylphenyl)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: The major product is 3-(2-Carboxyphenyl)picolinic acid.

    Reduction: The major product is 3-(2-Hydroxymethylphenyl)picolinic acid.

    Substitution: Various substituted derivatives of 3-(2-Formylphenyl)picolinic acid can be formed depending on the substituents introduced.

Comparison with Similar Compounds

Positional Isomers: 4-(2-Formylphenyl)picolinic Acid

The 4-isomer, 4-(2-formylphenyl)picolinic acid (C₁₃H₉NO₃), shares the same molecular formula but differs in the substitution pattern on the pyridine ring. Key differences include:

Property 3-(2-Formylphenyl)picolinic Acid 4-(2-Formylphenyl)picolinic Acid
Substituent Position Formylphenyl at pyridine C3 Formylphenyl at pyridine C4
Electronic Effects Electron-withdrawing aldehyde at meta to COOH Aldehyde at para to COOH
Coordination Behavior Likely forms 5-membered chelates with metals Forms 6-membered chelates (inferred from )
Applications Potential in catalysis, pharmaceuticals Used in coordination polymers ()

The 4-isomer’s crystal structure reveals a distorted tetrahedral coordination environment in mercury(II) complexes, suggesting the 3-isomer may exhibit distinct metal-binding geometries due to steric and electronic variations .

Picolinic Acid Derivatives with Aryl Substituents

a) 6-Phenyl-picolinic Acid (C₁₂H₉NO₂)
  • Substituent : Phenyl group at pyridine C4.
  • Properties: Higher lipophilicity due to the non-polar phenyl group; reduced solubility in polar solvents compared to formyl-substituted analogues.
  • Applications : Intermediate in organic synthesis ().
b) 5-(2-Trifluoromethylphenyl)-picolinic Acid (C₁₄H₁₀F₃NO₂)
  • Substituent : Electron-withdrawing CF₃ group at phenyl C2.
  • Properties : Enhanced acidity (pKa ~2.5) due to CF₃; improved metabolic stability in drug design.
  • Applications : Used in fluorinated pharmaceuticals ().
c) 6-Amino-3-(3-chloro-4-fluorophenyl)picolinic Acid (C₁₂H₈ClFN₂O₂)
  • Substituent: Halogens (Cl, F) and amino group.
  • Properties : Polar functional groups enhance water solubility; halogen atoms improve binding affinity in enzyme inhibition.
  • Applications: Potential agrochemical or antibiotic precursor ().

Functional Group Comparison

Compound Key Functional Groups Reactivity
3-(2-Formylphenyl)picolinic acid Aldehyde, carboxylic acid Schiff base formation, metal chelation
Picolinic acid Carboxylic acid (C2) Strong metal coordination (e.g., Hg²⁺ in )
Nicotinic acid Carboxylic acid (C3) Weaker metal binding ()

The ortho-carboxylic acid in picolinic acid derivatives (e.g., 3-(2-formylphenyl)picolinic acid) enhances metal chelation compared to nicotinic acid (meta-carboxylic acid), as shown in chromatographic studies where picolinic acid improved peak symmetry via specific interactions .

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